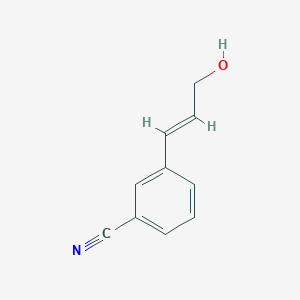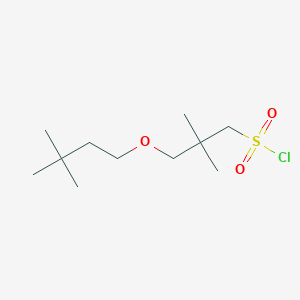
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure. It is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2,2-dimethylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.
化学反应分析
Types of Reactions
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonyl chloride group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions, leading to the formation of complex organic molecules.
科学研究应用
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may modify proteins or other biomolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
3,3-Dimethylbutyryl chloride: Similar in structure but lacks the sulfonyl chloride group.
2-(3,3-Dimethylbutoxy)ethanesulfonyl chloride: Similar in structure but with a different alkyl chain length.
Uniqueness
3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of both the bulky 3,3-dimethylbutoxy group and the reactive sulfonyl chloride group. This combination imparts specific reactivity and steric properties, making it valuable in selective chemical transformations and applications where both bulkiness and reactivity are desired.
属性
分子式 |
C11H23ClO3S |
|---|---|
分子量 |
270.82 g/mol |
IUPAC 名称 |
3-(3,3-dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-10(2,3)6-7-15-8-11(4,5)9-16(12,13)14/h6-9H2,1-5H3 |
InChI 键 |
QVWUUOTXFONPPJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCOCC(C)(C)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


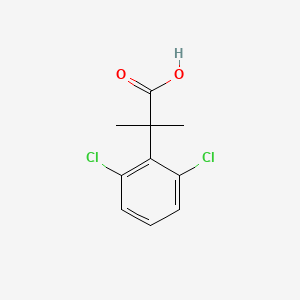
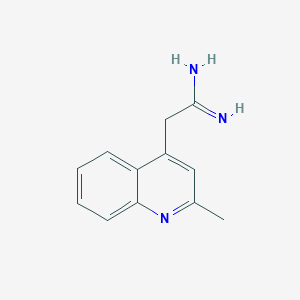

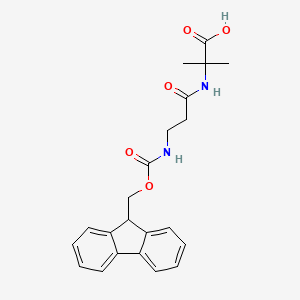


![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)

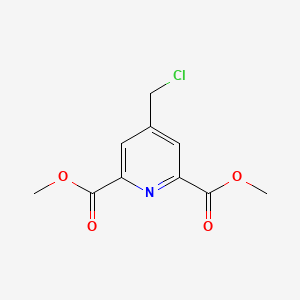
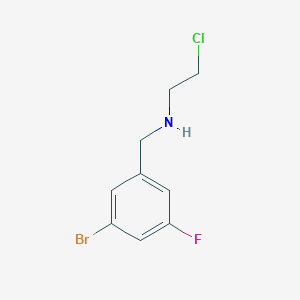
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

